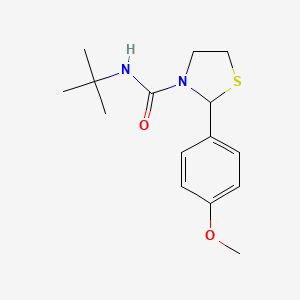
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide, also known as BM 17.0744, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the thiazolidinedione class of drugs and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates gene expression and plays a crucial role in glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in insulin sensitivity, glucose uptake, and lipid metabolism.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in adipose tissue, liver, and skeletal muscle. In addition, it has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide in lab experiments is its high potency and specificity. It has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of PPARγ in various biological processes. However, one of the limitations of using N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and diabetes. Additionally, further studies are needed to understand the long-term effects of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide on human health.
Conclusion
In conclusion, N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the product. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties, and its mechanism of action involves the activation of PPARγ. N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide has several advantages for lab experiments, but also has limitations such as limited solubility in water. There are several future directions for the study of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide, which include investigating its potential use in treating neurodegenerative diseases and exploring its potential use in combination with other drugs for the treatment of cancer and diabetes.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide involves the reaction of tert-butylamine, 4-methoxybenzaldehyde, and thioamide in the presence of a catalyst. The product is then purified using column chromatography to obtain a white crystalline powder. This method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)16-14(18)17-9-10-20-13(17)11-5-7-12(19-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWOZGBESVIOIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCSC1C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-(4-methoxyphenyl)thiazolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2387121.png)
![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)

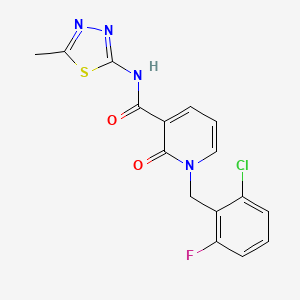
![2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2387126.png)
![Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate](/img/structure/B2387127.png)
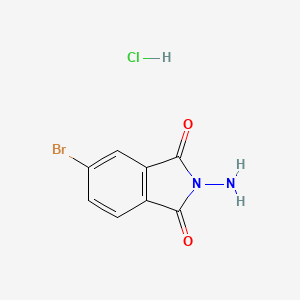
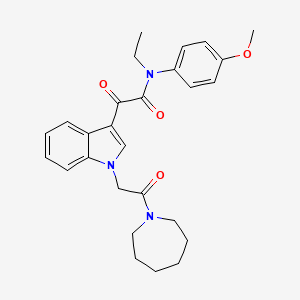

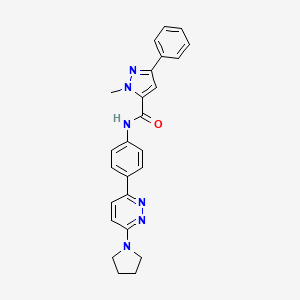

![3-Chloro-5-methoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2387140.png)

